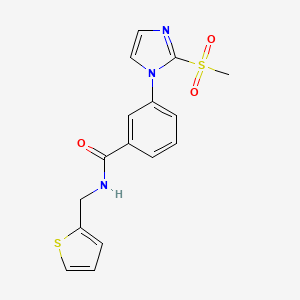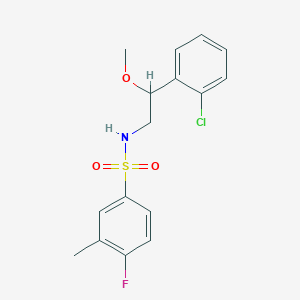
3-(2-(methylsulfonyl)-1H-imidazol-1-yl)-N-(thiophen-2-ylmethyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound "3-(2-(methylsulfonyl)-1H-imidazol-1-yl)-N-(thiophen-2-ylmethyl)benzamide" is a chemical entity that appears to be related to a class of compounds that have been studied for their potential in various applications, including medicinal chemistry. The structure of the compound suggests it contains an imidazole ring, a sulfonamide group, and a thiophene moiety, which are common in pharmaceuticals and materials science.
Synthesis Analysis
The synthesis of related compounds has been reported in the literature. For instance, a three-component, one-pot synthesis method has been described for the production of 13-aryl-12H-benzo[f]indeno[1,2-b]quinoline-12-one derivatives using a Brønsted ionic liquid catalyst . Although this does not directly describe the synthesis of the compound , it provides insight into the methodologies that could potentially be adapted for its synthesis.
Molecular Structure Analysis
The molecular structure of related compounds has been characterized using various analytical techniques. For example, the crystal structure of a compound with a thiophene moiety has been determined by X-ray diffraction, which is a critical technique for understanding the three-dimensional arrangement of atoms within a molecule . This information is essential for the rational design of new compounds with desired properties.
Chemical Reactions Analysis
The chemical reactivity of compounds containing imidazole and thiophene groups can be quite diverse. The imidazole ring, in particular, is known for its role in coordination chemistry and as a ligand in metal complexes, which can exhibit interesting fluorescence properties . These properties could be relevant when considering the potential applications of the compound .
Physical and Chemical Properties Analysis
The physical and chemical properties of a compound are determined by its molecular structure. Compounds with similar structures have been studied for their electrophysiological activity, indicating that the imidazole moiety can impart significant biological activity . This suggests that "3-(2-(methylsulfonyl)-1H-imidazol-1-yl)-N-(thiophen-2-ylmethyl)benzamide" may also possess interesting biological properties, which could be explored in further studies.
Applications De Recherche Scientifique
Cardiac Electrophysiological Activity
N-substituted imidazolylbenzamides, which share a core structural resemblance to the chemical , have been synthesized and shown to exhibit significant cardiac electrophysiological activity. These compounds, including some that feature the 1H-imidazol-1-yl moiety, have demonstrated potency in in vitro Purkinje fiber assays comparable to known selective class III agents, indicating potential applications in treating arrhythmias (Morgan et al., 1990).
Catalytic Systems for Organic Synthesis
Imidazolium salts, featuring structural elements similar to the target compound, have been utilized as novel and highly efficient catalytic systems. For instance, sulfonic acid functionalized imidazolium salts in combination with FeCl3 have been applied for the synthesis of benzimidazoles at room temperature, highlighting their utility in facilitating organic transformations under environmentally friendly conditions (Khazaei et al., 2011).
Antiulcer Agents
Research into the synthesis and biological activity of 3-substituted imidazo[1,2-a]pyridines, which are structurally related to the target molecule, has identified potential antisecretory and cytoprotective agents for treating ulcers. Although these compounds did not exhibit significant antisecretory activity, several showed promising cytoprotective properties in preclinical models (Starrett et al., 1989).
Anti-inflammatory and Analgesic Activity
A series of 4,5-diaryl-2-(substituted thio)-1H-imidazoles, bearing a close relation to the chemical of interest, has been synthesized and evaluated for anti-inflammatory and analgesic effects. Some analogues have been found to outperform conventional medications such as phenylbutazone and indomethacin, suggesting potential applications in treating arthritis and pain (Sharpe et al., 1985).
Antimicrobial Agents
Derivatives incorporating sulfamoyl moieties, akin to the query compound, have been synthesized with a focus on antimicrobial applications. Studies on their efficacy against various microbial strains have indicated that these compounds exhibit significant antimicrobial activity, which could be beneficial in developing new therapeutic agents (Darwish et al., 2014).
Propriétés
IUPAC Name |
3-(2-methylsulfonylimidazol-1-yl)-N-(thiophen-2-ylmethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O3S2/c1-24(21,22)16-17-7-8-19(16)13-5-2-4-12(10-13)15(20)18-11-14-6-3-9-23-14/h2-10H,11H2,1H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KIGSNRNRFLWMIA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=NC=CN1C2=CC=CC(=C2)C(=O)NCC3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N,N-dimethyl-4-[(4-methylpyridin-2-yl)oxy]cyclohexan-1-amine](/img/structure/B2550335.png)

![2-{[2-(4-bromophenyl)-5-(4-fluorophenyl)-1H-imidazol-4-yl]thio}-N-(2-furylmethyl)acetamide](/img/structure/B2550338.png)

![1-(4-Cyano-2-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}-1,3-oxazol-5-yl)piperidine-4-carboxamide](/img/structure/B2550342.png)

![N-(3-hydroxypropyl)-1-(3-methoxypropyl)-9-methyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2550345.png)
![N1-(2-(azetidin-1-yl)-2-(thiophen-3-yl)ethyl)-N2-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)oxalamide](/img/structure/B2550346.png)

![N-[[3-(2-Chlorophenoxy)phenyl]methyl]but-2-ynamide](/img/structure/B2550350.png)
![N-(2,4-dimethylphenyl)-2-[1-[(4-fluorophenyl)methyl]indol-3-yl]sulfonylacetamide](/img/structure/B2550353.png)

![3-(4-{[4-(4-Methylpiperazin-1-yl)but-2-yn-1-yl]oxy}piperidin-1-yl)pyrazine-2-carbonitrile](/img/structure/B2550356.png)
